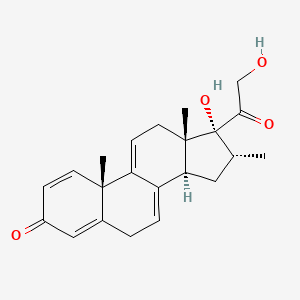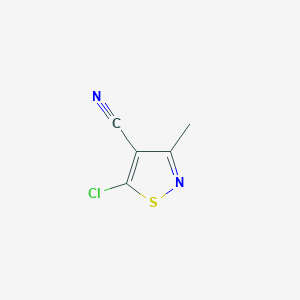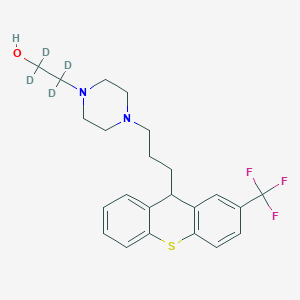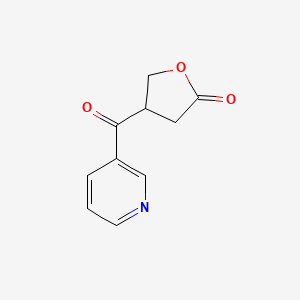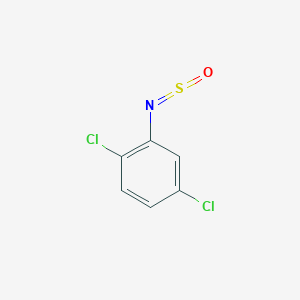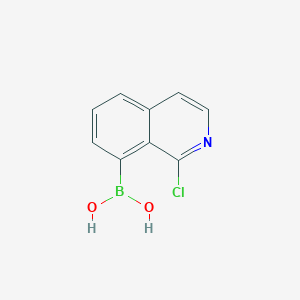
(1-Chloroisoquinolin-8-yl)boronic acid
概要
説明
“(1-Chloroisoquinolin-8-yl)boronic acid” is a boronic acid derivative . It has a molecular formula of C9H7BClNO2 and a molecular weight of 207.42 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BClNO2/c11-9-8-2-1-7 (10 (13)14)5-6 (8)3-4-12-9/h1-5,13-14H .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This reaction is used to form carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .
作用機序
The mechanism of action of (1-Chloroisoquinolin-8-yl)boronic acid is based on its boronic acid group. This group is capable of forming reversible covalent bonds with certain molecules, such as sugars, amino acids, and nucleic acids. This allows it to act as a catalyst for the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known to be non-toxic and non-irritating, but its effects on the body are not known. In addition, it is not known if it has any effect on the metabolism of cells or on the activity of enzymes.
実験室実験の利点と制限
The main advantage of (1-Chloroisoquinolin-8-yl)boronic acid is its versatility. It can be used in a variety of applications, including organic synthesis, medicinal chemistry, and polymer synthesis. It is also relatively easy to handle and store, and it is non-toxic and non-irritating. However, it is important to note that it is not very soluble in water, which can limit its use in certain applications.
将来の方向性
The future of (1-Chloroisoquinolin-8-yl)boronic acid is likely to involve further research into its biochemical and physiological effects. In particular, research is needed to understand its effects on the metabolism of cells and on the activity of enzymes. In addition, further research is needed to explore its potential applications in the synthesis of pharmaceuticals and agrochemicals. Finally, research is needed to explore the potential of this compound as a catalyst for the synthesis of complex molecules.
科学的研究の応用
(1-Chloroisoquinolin-8-yl)boronic acid has a variety of applications in scientific research. It is widely used in organic synthesis as a catalyst for the synthesis of complex molecules. It is also used as a starting material for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. In addition, it is used as a reagent in the synthesis of polymers, dyes, and pigments.
Safety and Hazards
特性
IUPAC Name |
(1-chloroisoquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDLHUGUIDEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B1430192.png)

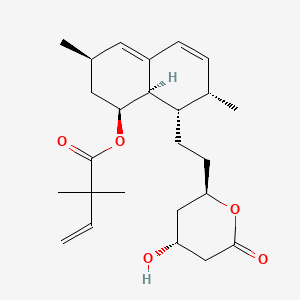
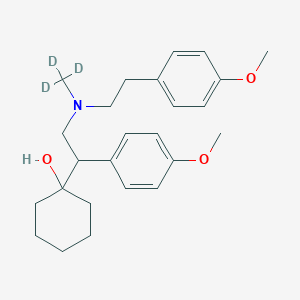
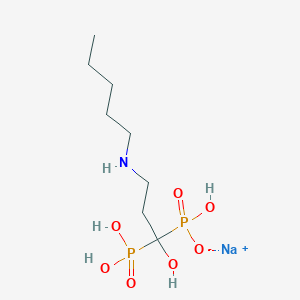
![ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1430198.png)
![2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan](/img/structure/B1430199.png)

